molecular formula C22H20N4O2S B10970260 ethyl {[4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

ethyl {[4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B10970260
M. Wt: 404.5 g/mol
InChI Key: GPQYLKIEWNCJOZ-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound featuring a quinoline, triazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common approach is the reaction of 4-hydroxy-2(1H)-quinolinone with (E)-4-(ethoxymethylene)-2-phenyl-oxazol-5(4H)-one in the presence of pyridine and triethylamine . This reaction forms the quinoline core, which is then further functionalized to introduce the triazole and ester groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The quinoline and triazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the quinoline or triazole rings.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

ETHYL 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and triazole moieties. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and chloroquine.

    Triazole derivatives: Compounds such as fluconazole and itraconazole.

Uniqueness

ETHYL 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its combination of quinoline, triazole, and ester functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 2-[[4-methyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C22H20N4O2S/c1-3-28-20(27)14-29-22-25-24-21(26(22)2)17-13-19(15-9-5-4-6-10-15)23-18-12-8-7-11-16(17)18/h4-13H,3,14H2,1-2H3

InChI Key

GPQYLKIEWNCJOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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